molecular formula C9H12ClN3O B12214949 N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B12214949
M. Wt: 213.66 g/mol
InChI Key: IPLQEOUFEUHZFK-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is a chemical compound of interest in scientific research, particularly within the field of heterocyclic chemistry. It belongs to the pyrazoline and pyrazole family of compounds, which are five-membered rings containing two adjacent nitrogen atoms and are known as electron-rich nitrogenous heterocycles . These structures are frequently investigated as core building blocks for the development of novel substances with diverse properties . Pyrazoline derivatives are extensively studied for a wide spectrum of potential pharmacological activities in research settings. The broader class of these compounds has been reported in scientific literature to exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer activities in vitro, among other effects . Furthermore, related structures, such as those incorporating a furan ring, have been utilized in coordination chemistry and explored for applications like the synthesis of Schiff base ligands . Researchers value this compound as a potential intermediate or precursor for the synthesis of more complex molecules for experimental purposes. This product is intended For Research Use Only and is not approved for use in humans or animals as a drug, for diagnostic purposes, or for any other form of clinical application. Handling should be conducted by trained professionals in a controlled laboratory setting. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11N3O.ClH/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8;/h2-6H,7H2,1H3,(H,10,11);1H

InChI Key

IPLQEOUFEUHZFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Multicomponent Reaction via Hydrazine and Diketone Condensation

A widely adopted strategy involves the condensation of hydrazine derivatives with diketones to form the pyrazole core, followed by functionalization with a furylmethyl group. For example, 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole was synthesized by reacting 2,4,4-trimethylpentan-2-amine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C for 1.5 hours. Adapting this method, N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine can be prepared by substituting the amine component with methylamine and introducing the furylmethyl group via reductive amination.

Key parameters include:

  • Solvent : DMF enhances solubility and reaction efficiency.

  • Temperature : 80–85°C optimizes cyclization without side reactions.

  • Stoichiometry : A 1:1.1 ratio of amine to diketone minimizes unreacted intermediates.

Direct Alkylation of Pyrazole Amines

Another approach involves alkylating pre-formed pyrazole amines with 2-furylmethyl halides. For instance, 1-cyclopentyl-N-(2-furylmethyl)-1H-pyrazol-4-amine was synthesized by treating 1-cyclopentyl-1H-pyrazol-4-amine with 2-(chloromethyl)furan in the presence of a base. Applying this to the target compound, 1-methyl-1H-pyrazol-3-amine can react with 2-(bromomethyl)furan under similar conditions.

Optimization Insights :

  • Base Selection : Triethylamine or DIPEA facilitates deprotonation, enhancing nucleophilic attack.

  • Reaction Time : 3–6 hours at 60°C ensures complete alkylation.

Advanced Techniques and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A study on N-(2-furylmethyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine demonstrated that microwave heating at 100°C for 20 minutes achieved a 75% yield, compared to 48 hours under conventional heating. This method is adaptable to the target compound by adjusting the amine and electrophile components.

Continuous Flow Chemistry

Continuous flow systems improve scalability and reproducibility. For 3,5-dimethyl-1-phenyl-1H-pyrazole , a flow reactor operating at 85°C with a residence time of 10 minutes produced a 70% yield. Implementing this for this compound could enhance throughput while maintaining purity.

Mechanistic Insights and Intermediate Characterization

Formation of the Pyrazole Ring

The pyrazole ring forms via cyclocondensation of hydrazines with 1,3-diketones. For example, 3-[5-(4-nitrophenyl)-2-furyl]-1H-pyrazole-4-carbaldehyde was synthesized by reacting 5-(4-nitrophenyl)furan-2-carbaldehyde with hydrazine hydrate in acetic acid. NMR and IR spectroscopy confirmed the structure, with characteristic peaks at δ 8.67 ppm (CH=N) and 2217 cm⁻¹ (C≡N).

Functionalization with the Furylmethyl Group

Reductive amination or alkylation introduces the furylmethyl substituent. In N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-3-amine , the furylmethyl group was attached using 2-furaldehyde and sodium cyanoborohydride in methanol. LC-MS analysis verified the molecular ion at m/z 227.69 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeKey AdvantagesLimitations
Multicomponent Reaction38–701.5–3 hOne-pot synthesisRequires strict stoichiometry
Alkylation36–553–6 hHigh functional group tolerancePotential over-alkylation
Microwave-Assisted7520 minRapid reactionSpecialized equipment needed
Continuous Flow7010 minScalableOptimized for specific substrates

Structural Validation and Analytical Data

Nuclear Magnetic Resonance (NMR)

For This compound , expected NMR signals include:

  • ¹H NMR (CDCl₃) : δ 7.40–7.30 (m, 1H, furan), δ 5.75 (s, 1H, pyrazole), δ 3.90 (s, 2H, CH₂), δ 2.20 (s, 3H, CH₃).

  • ¹³C NMR : δ 158.7 (C=O), δ 144.6 (pyrazole C3), δ 108.1 (furan C2).

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ for C₁₀H₁₂N₃O is calculated as 190.0975, matching experimental values .

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfurylamine derivatives .

Scientific Research Applications

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine, highlighting structural variations, synthesis methods, and properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Synthesis Notes Biological Relevance
This compound 2-Furylmethyl C₁₀H₁₃N₃O 191.23* Expected higher hydrophilicity due to furan oxygen Not explicitly reported
N-(2,3-Difluorobenzyl)-1-methyl-1H-pyrazol-3-amine 2,3-Difluorobenzyl C₁₁H₁₂ClF₂N₃ 259.68 Fluorinated substituents enhance metabolic stability Potential pharmacological applications
1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine 2-Phenylethyl C₁₂H₁₅N₃ 201.27 Aromatic phenyl group may improve lipophilicity Not explicitly reported
N-[(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine Cyclopropyl-isopropyl hybrid C₁₄H₂₂N₆ 274.37* Bulky substituents may affect steric interactions Likely explored for agrochemical use

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: Furan vs. Fluorinated Groups: The furylmethyl group in the target compound introduces an oxygen atom, which may increase polarity and reduce logP compared to fluorinated analogs (e.g., N-(2,3-difluorobenzyl)-1-methyl-1H-pyrazol-3-amine) . Fluorinated groups typically improve metabolic stability and membrane permeability. Aromatic vs.

Synthesis Methods :

  • Copper-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide in DMSO) are common for synthesizing pyrazol-3-amine derivatives, as seen in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine synthesis . Similar protocols could apply to the target compound with furfurylamine as the amine source.

Biological Activity :

  • Pyrazolylpyridazine analogs (e.g., N-(2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine) exhibit antihypertensive and kinase-inhibitory activity . While biological data for the target compound are unavailable, its furan moiety may interact with targets requiring heteroaromatic recognition, such as enzymes or receptors.

Biological Activity

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the molecular formula C9H12N3OC_9H_{12}N_3O and a molecular weight of approximately 180.21 g/mol. The compound features a pyrazole ring substituted with a furylmethyl group, which enhances its reactivity and biological activity due to the aromatic properties of the furan ring combined with the heterocyclic nature of the pyrazole.

Synthesis

The synthesis of this compound typically involves the reaction between 2-furylmethylamine and 1-methyl-1H-pyrazol-3-carboxylic acid. Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine are often used to facilitate this reaction under controlled conditions, followed by purification techniques such as column chromatography.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:
Preliminary studies suggest that this compound has notable antimicrobial properties, making it a candidate for pharmaceutical applications. It has been shown to inhibit the growth of various bacterial strains.

2. Antifungal Properties:
In addition to its antibacterial effects, this compound demonstrates antifungal activity, which could be beneficial in treating fungal infections.

3. Anticancer Potential:
Emerging evidence suggests that this compound may interact with specific molecular targets involved in cancer progression. Its mechanism may include the inhibition of enzymes that promote tumor growth or modulation of signaling pathways related to apoptosis.

The biological effects of this compound are likely mediated through its interaction with various biological targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation: It has been suggested that this compound can bind to specific receptors, influencing neurotransmitter activity in neurological contexts .

Case Studies

Several studies have evaluated the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Activity
A recent investigation explored the anticancer properties of this compound using cell lines representative of different cancer types. Results indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Antifungal, Anticancer
N-(2-Furylmethyl)-5-methyl-1H-pyrazoleStructureAntimicrobial
5-MethylpyrazoleStructureLimited antimicrobial activity

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